molecular formula C25H24N2O6S B15100228 methyl 2-{(3E)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxo-2-[4-(propan-2-yl)phenyl]pyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate

methyl 2-{(3E)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxo-2-[4-(propan-2-yl)phenyl]pyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B15100228
M. Wt: 480.5 g/mol
InChI Key: RUUQNKVGEZVQKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-{(3E)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxo-2-[4-(propan-2-yl)phenyl]pyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, materials science, and chemical biology. This compound features a complex structure with multiple functional groups, including a furan ring, a pyrrolidine ring, and a thiazole ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{(3E)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxo-2-[4-(propan-2-yl)phenyl]pyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. The key steps may include:

  • Formation of the furan ring through cyclization reactions.
  • Synthesis of the pyrrolidine ring via condensation reactions.
  • Construction of the thiazole ring through heterocyclic synthesis.
  • Coupling of the different ring systems using cross-coupling reactions or other suitable methods.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

  • Selection of appropriate catalysts and reagents.
  • Optimization of reaction conditions such as temperature, pressure, and solvent.
  • Implementation of purification techniques like chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{(3E)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxo-2-[4-(propan-2-yl)phenyl]pyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert ketone groups to alcohols.

    Substitution: Functional groups can be substituted with other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents such as halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-{(3E)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxo-2-[4-(propan-2-yl)phenyl]pyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with molecular targets and pathways. This may include:

    Binding to Enzymes: Inhibiting or activating specific enzymes.

    Interacting with Receptors: Modulating receptor activity to produce a biological response.

    Affecting Cellular Pathways: Influencing signaling pathways and gene expression.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-{(3E)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxo-2-[4-(propan-2-yl)phenyl]pyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate: Similar in structure but with different substituents.

    This compound: Another analog with variations in the ring systems.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H24N2O6S

Molecular Weight

480.5 g/mol

IUPAC Name

methyl 2-[4-hydroxy-3-(5-methylfuran-2-carbonyl)-5-oxo-2-(4-propan-2-ylphenyl)-2H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C25H24N2O6S/c1-12(2)15-7-9-16(10-8-15)19-18(20(28)17-11-6-13(3)33-17)21(29)23(30)27(19)25-26-14(4)22(34-25)24(31)32-5/h6-12,19,29H,1-5H3

InChI Key

RUUQNKVGEZVQKY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)C(C)C)C4=NC(=C(S4)C(=O)OC)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.